REACTION_CXSMILES
|
[N:1]([CH2:4][CH:5]1[CH2:9][CH2:8][CH:7]([CH2:10][N:11]=[N+]=[N-])[O:6]1)=[N+]=[N-]>CO.[Pd]>[NH2:1][CH2:4][CH:5]1[CH2:9][CH2:8][CH:7]([CH2:10][NH2:11])[O:6]1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction medium is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1OC(CC1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |